N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine
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Overview
Description
N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, one of which is further substituted with a tetrahydrothiophen-3-yl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diaminobenzene and tetrahydrothiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the substitution of the amino groups on the benzene ring with the tetrahydrothiophen-3-yl group and the methyl groups. This is typically achieved through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound has a similar structure but with pyridinyl groups instead of the tetrahydrothiophen-3-yl group.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Another similar compound with pyridinyl groups.
Uniqueness
N1,N1-Dimethyl-N4-(tetrahydrothiophen-3-yl)benzene-1,4-diamine is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(thiolan-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H18N2S/c1-14(2)12-5-3-10(4-6-12)13-11-7-8-15-9-11/h3-6,11,13H,7-9H2,1-2H3 |
InChI Key |
STRVJCWDCGBDBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
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